Methyl 5-amino-4,4-difluoropentanoate HCl
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Overview
Description
Methyl 5-amino-4,4-difluoropentanoate hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO2 and a molecular weight of 203.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4,4-difluoropentanoate hydrochloride typically involves the reaction of 5-amino-4,4-difluoropentanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in industrial reactors under controlled temperatures and pressures to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4,4-difluoropentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 5-amino-4,4-difluoropentanoate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4,4-difluoropentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-3,3-difluoropentanoate hydrochloride
- Methyl 5-amino-4,4-difluorobutanoate hydrochloride
Uniqueness
Methyl 5-amino-4,4-difluoropentanoate hydrochloride is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C6H12ClF2NO2 |
---|---|
Molecular Weight |
203.61 g/mol |
IUPAC Name |
methyl 5-amino-4,4-difluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-3-6(7,8)4-9;/h2-4,9H2,1H3;1H |
InChI Key |
GJFJDKALAUIPSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(CN)(F)F.Cl |
Origin of Product |
United States |
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